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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel c-Met/TRK inhibitor, 1D228,

against alternative therapeutic options for gastric and hepatocellular carcinoma (HCC). The

data presented is based on preclinical studies, offering insights into the potential efficacy of

1D228.

Overview of 1D228
1D228 is a potent, orally available small molecule inhibitor that targets both c-Met and

Tropomyosin receptor kinase (TRK) signaling pathways.[1][2][3][4] Aberrant activation of these

pathways is implicated in the progression of several cancers, including gastric and liver

cancers. By dual-targeting these oncogenic drivers, 1D228 aims to provide a more effective

anti-tumor response.[1][2][3][4]

Quantitative Efficacy Data
The preclinical efficacy of 1D228 has been evaluated in xenograft models of human gastric and

hepatocellular carcinoma. The primary endpoint in these studies was Tumor Growth Inhibition

(TGI), a measure of the reduction in tumor size in treated animals compared to a control group.

Gastric Cancer Efficacy
In a xenograft model using the MKN45 human gastric cancer cell line, 1D228 demonstrated

superior tumor growth inhibition compared to the c-Met inhibitor tepotinib and a combination of
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the TRK inhibitor larotrectinib and tepotinib.[1][2][4]

Treatment Group Dosage
Tumor Growth Inhibition
(TGI)

1D228 8 mg/kg/day 94.8%

Tepotinib 8 mg/kg/day 67.61%

Larotrectinib + Tepotinib
Not explicitly stated in the

results
Less effective than 1D228

Hepatocellular Carcinoma Efficacy
Similarly, in a xenograft model using the MHCC97H human hepatocellular carcinoma cell line,

1D228 showed robust anti-tumor activity, significantly outperforming tepotinib.[1][2][3]

Treatment Group Dosage
Tumor Growth Inhibition
(TGI)

1D228 4 mg/kg/day 93.4%

Tepotinib 4 mg/kg/day 63.9%

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of 1D228 and a typical experimental

workflow for evaluating its in vivo efficacy.
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Caption: Mechanism of action of 1D228.
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Caption: In vivo efficacy experimental workflow.

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b12371235?utm_src=pdf-body-img
https://www.benchchem.com/product/b12371235?utm_src=pdf-body
https://www.benchchem.com/product/b12371235?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following are detailed methodologies for the key experiments cited in the preclinical

evaluation of 1D228.

In Vivo Xenograft Studies
Animal Model: Male BALB/c nude mice (5-6 weeks old) were used for the xenograft studies.

[2] Animals were housed in a pathogen-free environment with a 12-hour light/dark cycle and

ad libitum access to food and water.

Cell Lines and Implantation:

Gastric Cancer: 5 x 106 MKN45 human gastric cancer cells were suspended in 100 µL of

PBS and subcutaneously injected into the right flank of each mouse.

Hepatocellular Carcinoma: 5 x 106 MHCC97H human hepatocellular carcinoma cells were

similarly injected.

Treatment:

When tumors reached a palpable size (approximately 100-150 mm³), mice were

randomized into control and treatment groups.

1D228 and tepotinib were administered orally once daily at the dosages specified in the

data tables. The control group received the vehicle solution.

Efficacy Assessment:

Tumor volumes were measured every 2-3 days using calipers and calculated using the

formula: (length × width²) / 2.

Animal body weights were monitored as an indicator of toxicity.

At the end of the study, tumors were excised, weighed, and processed for further analysis

(Western blot, immunohistochemistry).

Tumor Growth Inhibition (TGI) was calculated as: [ (1 - (Mean tumor weight of treated

group / Mean tumor weight of control group)) ] × 100%.
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Western Blot Analysis
Protein Extraction: Tumor tissues or cultured cells were lysed in RIPA buffer containing

protease and phosphatase inhibitors. Protein concentration was determined using a BCA

assay.

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and

transferred to a PVDF membrane.

Immunoblotting: Membranes were blocked and then incubated with primary antibodies

against c-Met, phospho-c-Met, TRK, phospho-TRK, and downstream signaling proteins. After

washing, membranes were incubated with HRP-conjugated secondary antibodies.

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL)

detection system.

Cell Cycle Analysis
Cell Preparation: Cancer cells were seeded and treated with 1D228 at various

concentrations for 24-48 hours.

Staining: Cells were harvested, washed with PBS, and fixed in 70% ethanol. After fixation,

cells were stained with a solution containing propidium iodide (PI) and RNase A.

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The

percentage of cells in G0/G1, S, and G2/M phases of the cell cycle was determined.

Comparison with Standard of Care
Direct comparative efficacy data for 1D228 against the current standard-of-care regimens for

MET-amplified or NTRK fusion-positive gastric and hepatocellular carcinomas is not yet

available from clinical trials.

Gastric Cancer: The standard of care for advanced gastric cancer often involves a

combination of chemotherapy agents such as fluoropyrimidines (e.g., 5-FU, capecitabine)

and platinum-based drugs (e.g., cisplatin, oxaliplatin).[5][6][7] For HER2-positive tumors,

trastuzumab is added to chemotherapy. For PD-L1 positive tumors, immune checkpoint
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inhibitors may be used. For NTRK fusion-positive gastric cancer, larotrectinib or entrectinib

are approved targeted therapies.[8][9][10][11]

Hepatocellular Carcinoma: For advanced HCC, first-line treatment options include sorafenib,

lenvatinib, and the combination of atezolizumab and bevacizumab.[12][13][14] For patients

with NTRK gene fusions, larotrectinib and entrectinib are approved treatment options.[13]

Crizotinib has also shown efficacy in a case of MET-amplified HCC.[15]

The preclinical data suggests that 1D228 holds promise as a potent inhibitor in gastric and

hepatocellular carcinomas with c-Met or TRK alterations. Its superior TGI compared to tepotinib

in these models is a strong indicator of its potential clinical utility. Further clinical investigation is

warranted to establish its efficacy and safety in patients and to compare it directly with current

standard-of-care treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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